Positional Isomer Yield in Diazotization Synthesis
In a direct head-to-head synthetic comparison under identical reaction conditions, the preparation of 1,2,3-benzothiadiazole amino derivatives via diazotization of the corresponding aminobenzenethiols yields the three positional isomers in markedly different amounts: 4-amino (16% yield), 7-amino (34% yield), and 5-amino (10% yield) . This 10% isolated yield for the 5-amino isomer represents the lowest among the three, indicating that the 5-position substitution pattern imparts intrinsic synthetic challenges not encountered with the 4- or 7-substituted analogs.
| Evidence Dimension | Isolated synthetic yield (percent) |
|---|---|
| Target Compound Data | 10% yield |
| Comparator Or Baseline | 4-amino-1,2,3-benzothiadiazole (16% yield); 7-amino-1,2,3-benzothiadiazole (34% yield) |
| Quantified Difference | 5-amino yield is 37.5% lower than 4-amino; 70.6% lower than 7-amino |
| Conditions | Purification by column chromatography (10% EtOAc:hexanes); reaction starting from aminobenzenethiols via diazotization |
Why This Matters
Procurement of the pre-synthesized 5-amino isomer eliminates the substantial time and material costs associated with a low-yielding, isomer-separation-intensive synthetic route, providing a direct economic and workflow advantage.
